1-Bromo-2-(4-nitrophenoxy)naphthalene
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Overview
Description
1-Bromo-2-(4-nitrophenoxy)naphthalene is an organic compound with the molecular formula C16H10BrNO3 It is a derivative of naphthalene, substituted with a bromine atom and a nitrophenoxy group
Preparation Methods
The synthesis of 1-Bromo-2-(4-nitrophenoxy)naphthalene typically involves the bromination of naphthalene followed by the introduction of the nitrophenoxy group. One common method includes the following steps:
Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.
Formation of Nitrophenoxy Group: The bromonaphthalene is then reacted with 4-nitrophenol in the presence of a base such as potassium carbonate to form the desired product.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Bromo-2-(4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide to form nitriles.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include bromine, potassium carbonate, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(4-nitrophenoxy)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-2-(4-nitrophenoxy)naphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The bromine atom can also participate in electrophilic aromatic substitution reactions, further modifying its activity .
Comparison with Similar Compounds
1-Bromo-2-(4-nitrophenoxy)naphthalene can be compared with other similar compounds such as:
1-Bromonaphthalene: Lacks the nitrophenoxy group and has different reactivity and applications.
2-Bromonaphthalene: An isomer with the bromine atom in a different position, leading to different chemical properties.
1-Bromo-4-nitrophenoxybenzene: Similar structure but with a benzene ring instead of naphthalene, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10BrNO3 |
---|---|
Molecular Weight |
344.16 g/mol |
IUPAC Name |
1-bromo-2-(4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10BrNO3/c17-16-14-4-2-1-3-11(14)5-10-15(16)21-13-8-6-12(7-9-13)18(19)20/h1-10H |
InChI Key |
MBNMVWKUBZZNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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